molecular formula C24H18ClNO5S B12116438 ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B12116438
M. Wt: 467.9 g/mol
InChI Key: ZRTXONLYAFPHOS-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Moiety: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed to introduce the 6-chloro and 7-methyl substituents on the chromene ring.

    Coupling with Thiophene: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene or thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. Its ability to interact with various biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both chromene and thiophene moieties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromene and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate: Lacks the 7-methyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate: Lacks the 6-chloro group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both 6-chloro and 7-methyl groups in ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate makes it unique. These substituents can significantly influence the compound’s electronic properties, steric hindrance, and overall reactivity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18ClNO5S

Molecular Weight

467.9 g/mol

IUPAC Name

ethyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H18ClNO5S/c1-3-30-24(29)21-16(14-7-5-4-6-8-14)12-32-23(21)26-22(28)20-11-18(27)15-10-17(25)13(2)9-19(15)31-20/h4-12H,3H2,1-2H3,(H,26,28)

InChI Key

ZRTXONLYAFPHOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

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